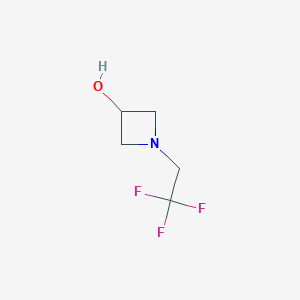

1-(2,2,2-Trifluoroethyl)azetidin-3-ol

描述

1-(2,2,2-Trifluoroethyl)azetidin-3-ol (CAS: 1344365-71-4) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a 2,2,2-trifluoroethyl group at the 1-position. Its molecular formula is C₅H₈F₃NO, with a molecular weight of 155.12 g/mol . The trifluoroethyl group introduces strong electron-withdrawing properties, enhancing the compound’s metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications.

属性

IUPAC Name |

1-(2,2,2-trifluoroethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)3-9-1-4(10)2-9/h4,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYSYBCXJJTCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution Using Azetidin-3-yl Methanesulfonate Intermediates

A well-documented method involves the preparation of azetidin-3-yl methanesulfonate intermediates, which are then subjected to nucleophilic substitution with amines or other nucleophiles bearing the trifluoroethyl moiety.

Intermediate Preparation:

Starting from 1-benzhydryl-3-azetidinol, the corresponding methanesulfonate is synthesized and purified. This intermediate is stable at room temperature for extended periods (up to 9 months).Substitution Reaction Conditions:

The methanesulfonate intermediate is reacted with 2 equivalents of the trifluoroethyl amine or nucleophile in acetonitrile at 80 °C overnight. The reaction mixture is then worked up by washing with water/brine, drying over MgSO4, filtration, concentration, and purification via silica gel chromatography.Yields and Purity:

Using 2 equivalents of nucleophile improves yields significantly (up to 72% isolated yield reported for similar azetidine amines). The reaction is clean, and the product can be isolated as a solid after chromatographic purification.

Strain-Release Ring-Opening of Azabicyclobutanes (ABB)

An alternative approach involves the generation of azabicyclobutanes at low temperature (-78 °C), which are then reacted with "turbo-amides" (nucleophiles activated by iPrMgCl.LiCl) to induce ring-opening and formation of azetidine derivatives.

Procedure:

ABB is formed by dropwise addition of reagents at -78 °C, followed by addition of the nucleophile activated with turbo-Grignard reagent. The reaction mixture is allowed to warm slowly to room temperature overnight, resulting in ring-opening and azetidine formation.Limitations:

This method is sensitive to reaction time and temperature control. It is incompatible with free alcohols and carbamates, which may limit direct preparation of azetidin-3-ol derivatives without protection.

Fluorinated Carboxylic Acid Anhydride-Mediated Deprotection and Functionalization

The use of trifluoroacetic anhydride (TFAA) is reported for the cleavage of protecting groups such as tert-butyl in azetidine derivatives, facilitating subsequent functionalization.

Method:

The tert-butyl-protected azetidine amine is treated with a slight excess (1–2 equivalents) of trifluoroacetic anhydride at low temperatures (0 to 25 °C, preferably 0 °C). The reaction is rapid (complete within 1 hour) and clean, allowing straightforward isolation.Subsequent Hydrolysis:

The trifluoroacetamide intermediate formed can be hydrolyzed under basic conditions at room temperature to yield the free amine or alcohol functionalities.Advantages:

This method offers mild conditions, high selectivity, and simple work-up, making it suitable for preparing fluorinated azetidine derivatives such as this compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The nucleophilic substitution method using azetidin-3-yl methanesulfonate intermediates is currently favored for its operational simplicity and good yields, especially when 2 equivalents of nucleophile are used without additional base.

Strain-release chemistry offers an innovative approach but is limited by functional group compatibility, making it less suitable for direct synthesis of azetidin-3-ol derivatives without protection.

The use of trifluoroacetic anhydride in deprotection steps allows for mild and efficient cleavage of protecting groups, facilitating the introduction of trifluoroethyl groups in azetidine rings.

No direct reports of one-step synthesis of this compound were found, but the combination of these methods provides a robust synthetic toolkit for its preparation.

化学反应分析

1-(2,2,2-Trifluoroethyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Inhibition of Monoacylglycerol Lipase (MAGL)

One of the prominent applications of 1-(2,2,2-trifluoroethyl)azetidin-3-ol is its role as a reversible and irreversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is an important enzyme in the endocannabinoid system that regulates levels of 2-arachidonoylglycerol (2-AG), a key endocannabinoid involved in pain modulation and inflammation.

- Mechanism : The compound acts by binding to the active site of MAGL, thereby preventing the breakdown of 2-AG. This inhibition can potentially lead to increased endocannabinoid levels, providing therapeutic effects for conditions like chronic pain and neurodegenerative diseases .

Drug Design and Development

The structural framework of this compound allows for modifications that can enhance its pharmacological properties. Researchers have utilized this compound as a scaffold for designing new drug candidates targeting various receptors:

- CCR6 Modulators : Recent studies have explored derivatives of azetidin-3-ylmethanol as modulators of the CCR6 receptor, which is implicated in inflammatory responses and cancer progression. These derivatives show promise in treating autoimmune diseases and certain cancers .

Case Study 1: MAGL Inhibitors

A study focused on synthesizing a series of compounds derived from the azetidine scaffold, including this compound. The findings indicated that certain derivatives exhibited potent MAGL inhibition with favorable pharmacokinetic profiles. The research highlighted the potential for these compounds to be developed into therapeutic agents for chronic pain management .

| Compound | Type of Inhibition | Potency | Pharmacokinetics |

|---|---|---|---|

| Compound 8 | Irreversible | High | Favorable |

| Compound 17 | Reversible | Moderate | Acceptable |

Case Study 2: CCR6 Receptor Modulation

Another investigation evaluated the efficacy of azetidin derivatives in modulating CCR6 activity. The results demonstrated that modifications to the azetidine structure could significantly enhance receptor binding affinity and selectivity. This opens avenues for developing targeted therapies for inflammatory diseases .

| Compound | CCR6 Binding Affinity | Selectivity |

|---|---|---|

| Compound A | High | Specific |

| Compound B | Moderate | Non-specific |

作用机制

The mechanism of action of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .

相似化合物的比较

Substituent Effects

- Trifluoroethyl vs. Trifluoromethyl: The trifluoroethyl group (CF₃CH₂) in the target compound provides greater hydrophobicity compared to trifluoromethyl (CF₃) in analogs like 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol. This difference may influence membrane permeability and pharmacokinetics .

- Aromatic vs.

Pharmacological Potential

- While explicit bioactivity data for this compound are unavailable, structurally related compounds show promise. For instance, 3-(4-fluorophenyl)azetidin-3-ol derivatives are investigated for CNS applications due to their ability to cross the blood-brain barrier . Analogous trifluoromethyl-substituted azetidines (e.g., CAS 2090612-09-0) are often screened for kinase inhibition .

Key Research Findings

- Lipophilicity and Solubility : The trifluoroethyl group in the target compound likely increases logP compared to hydroxylated analogs, as seen in computational studies of similar fluorinated azetidines .

- Metabolic Stability: Fluorine atoms in the trifluoroethyl group reduce oxidative metabolism, a feature shared with 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol .

- Synthetic Challenges : Introducing bulky substituents (e.g., benzothiazolyl) requires optimized coupling conditions to avoid ring strain in the azetidine core .

生物活性

1-(2,2,2-Trifluoroethyl)azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving azetidine derivatives. The trifluoroethyl substituent is particularly significant as it can enhance the lipophilicity and metabolic stability of the compound. The azetidine ring itself is known for its role in various biological applications, including antibacterial and anticancer activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antiviral Activity

Research indicates that azetidine derivatives exhibit antiviral properties against a range of viruses. For instance, related compounds have shown moderate inhibitory effects against human coronaviruses and influenza viruses. Specifically:

- Compound Activity : The trans-isomer of similar azetidinone derivatives has demonstrated an EC50 of 12 µM against influenza A virus H1N1 .

- Mechanism : These compounds may inhibit viral replication through interference with viral polymerases or other essential viral proteins.

Anticancer Properties

This compound and its analogs have been evaluated for their anticancer effects. Notable findings include:

- Cell Proliferation Inhibition : Compounds in this class have exhibited significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with IC50 values in the nanomolar range .

- Apoptosis Induction : These compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

Case Studies

Several studies have highlighted the efficacy of azetidine derivatives in preclinical models:

- Study on Influenza Virus :

-

Anticancer Evaluation :

- Objective : Assess the antiproliferative effects on human breast carcinoma cell lines.

- Results : Compounds displayed IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

- : The findings support further investigation into these compounds as viable cancer treatment options.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Cell Signaling Pathways : These compounds may modulate various signaling pathways involved in apoptosis and cell growth regulation.

常见问题

Q. What are the key synthetic routes for 1-(2,2,2-trifluoroethyl)azetidin-3-ol, and what are the critical reaction parameters?

The compound is typically synthesized via alkylation of azetidin-3-ol derivatives using trifluoroethylating agents such as 2,2,2-trifluoroethyl trifluoromethanesulfonate. A representative protocol involves:

- Step 1 : Reacting azetidin-3-ol with trifluoroethyl tosylate in acetonitrile under basic conditions (e.g., K₂CO₃) at 25°C for 12 hours.

- Step 2 : Purification via silica gel chromatography (gradient elution with petroleum ether/ethyl acetate) to isolate the product, typically yielding 26–72% depending on optimization .

Key parameters include temperature control (to avoid decomposition), stoichiometric ratios of reagents, and inert atmosphere to prevent side reactions with moisture or oxygen .

Q. How can the structure and purity of this compound be validated experimentally?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm regiochemistry and trifluoroethyl group integration. For example, the trifluoroethyl group shows a quartet at δ ~4.9–5.2 ppm (¹H NMR) and a triplet at δ ~-70 ppm (¹⁹F NMR) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Monitors reaction progress and confirms molecular weight (e.g., [M+H⁺] at m/z 216.1).

- Elemental Analysis : Validates purity (>95%) and stoichiometry .

Q. What physicochemical properties are influenced by the trifluoroethyl group, and how are they measured?

The trifluoroethyl group:

- Lipophilicity : Increases logP by ~0.5–1.0 units (measured via shake-flask or HPLC methods).

- Basicity : Reduces the pKa of the azetidine nitrogen by ~1–2 units (determined via potentiometric titration) due to electron-withdrawing effects .

- Metabolic Stability : Enhances resistance to oxidative metabolism (assessed using liver microsomes and LCMS-based metabolite profiling) .

Advanced Research Questions

Q. How can regioselectivity challenges in trifluoroethylation be addressed during synthesis?

Regioselectivity issues (e.g., competing O- vs. N-alkylation) are mitigated by:

- Protecting Group Strategy : Temporarily blocking the azetidin-3-ol hydroxyl with acetyl or silyl groups before alkylation.

- Solvent Effects : Using polar aprotic solvents (e.g., MeCN) to stabilize transition states favoring N-alkylation.

- Catalysis : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Q. What experimental and computational methods elucidate the stereoelectronic effects of the trifluoroethyl group on target binding?

- X-ray Crystallography : Resolves ligand-protein interactions, highlighting fluorine’s role in hydrophobic pockets or halogen bonding (e.g., with backbone carbonyls) .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to quantify fluorine’s electron-withdrawing effects on the azetidine ring.

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics, revealing entropy-driven contributions from desolvation of fluorinated motifs .

Q. How can metabolic stability and off-target interactions of this compound be systematically evaluated?

- In Vitro Assays :

- CYP450 Inhibition : Screen against human cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.

- Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify degradation via LCMS .

- In Silico Tools :

Data Contradictions and Resolution Strategies

Q. How should researchers resolve discrepancies in reported synthetic yields for trifluoroethylated azetidines?

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere).

- Byproduct Analysis : Use LCMS to identify side products (e.g., over-alkylated species).

- Literature Cross-Validation : Compare protocols from independent sources (e.g., patents vs. peer-reviewed journals) .

Q. What explains conflicting reports on the metabolic stability of trifluoroethyl-containing compounds?

Variability arises from differences in:

- Experimental Models : Liver microsomes vs. hepatocytes (latter include phase II enzymes).

- Structural Context : Fluorine’s impact depends on proximity to metabolic soft spots (e.g., benzylic positions) .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing fluorine-specific interactions in biological systems?

Q. How should researchers design SAR studies to isolate the contribution of the trifluoroethyl group?

- Analog Synthesis : Prepare derivatives with -CH₂CH₃, -CH₂CF₃, and -CF₂CF₃ substituents.

- Biological Profiling : Test analogs against target enzymes (e.g., kinases) and off-target panels.

- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., σm, π) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。